molecular formula C2H2Cl2N2O2 B8113669 Dichloroglyoxime

Dichloroglyoxime

Cat. No.: B8113669
M. Wt: 156.95 g/mol
InChI Key: KTQVJAPIQPIIPF-IJIVKGSJSA-N
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Description

Dichloroglyoxime (Cl$2$GmH$2$, C$2$H$2$Cl$2$N$2$O$2$) is a halogenated oxime compound synthesized via chlorination of glyoxime (H$2$Gm) under controlled conditions . It is a versatile precursor in coordination chemistry and organic synthesis, forming stable complexes with transition metals like iron(II) and cobalt(II,III) . Industrially, it serves as an antibacterial agent, preservative, and agricultural chemical due to its broad-spectrum antimicrobial activity against gram-negative and gram-positive bacteria and yeast . Analytical characterization methods include UV-vis spectroscopy, NMR, MALDI-TOF mass spectrometry, and elemental analysis, with its structure confirmed by X-ray diffraction (XRD) in composite materials .

Properties

IUPAC Name

(1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-IJIVKGSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)(\Cl)/C(=N\O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key variables include:

  • Solvent choice : Methanol achieves 92% yield (10g glyoxime → 16.41g product). Ethanol scales to 95% yield (100g glyoxime → 169.48g). Isopropanol marginally improves to 96%.

  • Temperature control : Maintaining <-20°C prevents intermediate decomposition, critical for purity.

  • Stoichiometry : A 10:1 chlorine-to-glyoxime molar ratio maximizes conversion.

Industrial Scalability

This method’s 3-L reactor trials produced 150–160g per batch, demonstrating scalability. However, exothermic risks during chlorine feed necessitate corrosion-resistant equipment.

DMF-Based Chlorination with Oxone®

KR101845624B1 introduces a room-temperature approach using dimethylformamide (DMF), concentrated HCl, and potassium monopersulfate (Oxone®). Glyoxime reacts in 0.35–0.65N HCl/DMF, achieving 99% purity after ether extraction and MgSO₄ drying.

Mechanism and Efficiency

Oxone® acts as a chlorinating agent, avoiding gaseous Cl₂ handling. A 1:3–1:10 glyoxime-to-HCl ratio balances yield (85–90%) and side-product formation.

Advantages Over Traditional Methods

  • Eliminates cryogenic conditions.

  • Reduces explosion risks from Cl₂ gas.

  • Suitable for small-scale lab synthesis.

Ethylene Glycol Solvent Method

EP0636605A1 and CN104276978A describe this compound synthesis in ethylene glycol at 15°C. Glyoxime dissolves in ethylene glycol, reacts with Cl₂ for 4.5h, and yields 10.4% solution-phase product. While safe for bulk production, this method cannot isolate solid this compound, limiting its utility.

US Patent Methods: Historical Context

Early US patents (US4539405 , US5476967 ) highlight two contrasting approaches:

  • Low-Temperature Chlorination : At -20°C in 95% ethanol, 77–97% yields are achievable but degrade rapidly with extended reaction times.

  • Ethylene Glycol Adaptation : Modifying solvent ratios improves solution stability but sacrifices solid yield.

Comparative Analysis of Synthesis Routes

MethodSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Scalability
Alcoholic ChlorinationMethanol-40 to -201–4892–9695–98High
DMF/Oxone®DMF25285–9099Low
Ethylene GlycolEthylene Glycol154.510.490Moderate
US4539405Ethanol-200.577–9788Low

Emerging Innovations

Recent advances focus on:

  • Non-Hazardous Chlorinating Agents : Replacing Cl₂ with N-chlorosuccinimide in acetonitrile shows promise but remains experimental.

  • Flow Chemistry : Microreactors enable precise Cl₂ dosing, improving safety in alcoholic methods .

Chemical Reactions Analysis

Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Chemistry

Dichloroglyoxime is widely used as a reagent for detecting nickel and other metal ions. It provides a reliable method for metal analysis in various samples, which is crucial for environmental monitoring and quality control in industrial processes .

Organic Synthesis

In organic synthesis, this compound serves as a precursor for various oxime derivatives, which are valuable in pharmaceuticals and agrochemicals. Its ability to facilitate the formation of nitrogen heterocycles makes it an essential compound in synthetic organic chemistry .

Coordination Chemistry

As a ligand, this compound enhances the properties of metal ions in catalysis and materials science applications. It forms stable complexes with metals like cobalt and nickel, which are useful in developing catalysts and novel materials .

Biological Applications

This compound has been studied for its biological activities, particularly its role as an uncompetitive inhibitor of lysozyme. This inhibition can affect bacterial survival, making it a candidate for antibacterial applications. Studies have shown that derivatives of this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria .

Case Study: Antibacterial Activity

A study reported that vic-dioximes synthesized from this compound demonstrated moderate antimicrobial activity against various strains:

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Bacillus subtilisGram-positive70-150 μg/mL
Pseudomonas fluorescensGram-negative70-150 μg/mL
Xanthomonas campestrisPhytopathogenic70-150 μg/mL
Candida utilisFungal70-150 μg/mL

This data highlights the potential of this compound derivatives in pharmaceutical development targeting microbial infections.

Pharmacological Activities

Beyond its antibacterial properties, this compound has shown potential anticancer effects, although further research is needed to fully elucidate these properties. Its coordination complexes with metals such as nickel and copper may exhibit unique biological activities relevant to drug development .

Environmental Monitoring

This compound can also be applied in environmental studies to detect and quantify metal pollutants in soil and water samples. This application is vital for assessing environmental health and compliance with safety regulations .

Mechanism of Action

Dichloroglyoxime can be compared with other similar compounds, such as glyoxime and disulfanilamide glyoxime:

Uniqueness of this compound: this compound’s unique combination of chlorine atoms and oxime groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure/Modification Key Properties Applications References
Dichloroglyoxime C$2$H$2$Cl$2$N$2$O$_2$ - High reactivity in nucleophilic substitution (Cl → N$_3^-$, R-O-)
- Forms clathrochelates with Fe/Co
- Antibacterial activity
- Metal complex synthesis
- Industrial biocides
- Energetic materials precursor
Diaziglyoxime C$2$H$2$N$6$O$2$ - Unstable at RT; requires refrigeration
- Reactive with isocyanates to form diazioxalimides
- Intermediate for heterocyclic compounds (e.g., bistetrazoles)
- Limited industrial use due to instability
Diazidoglyoxime C$2$H$2$N$8$O$2$ - Explosophoric (high nitrogen content)
- Synthesized via Cl → N$_3^-$ substitution in DMF
- Precursor for high-energy materials (e.g., TKX-50)
- Requires careful handling
Tetraoxime Derivatives e.g., C${20}$H${14}$B$2$Cl$6$FeN$6$O$8$ - Planar aromatic systems with hydrogen bonding
- Enhanced thermal stability vs. This compound
- Protein binding studies
- ICD-reporters in bioanalytical chemistry
Perfluorinated Benzildioxime (C$6$F$5$)$2$GmH$2$ - Superhydrophobic due to fluorinated shell
- Electron-deficient aromatic rings
- Catalysis in fluorinated solvents
- Specialty materials

Key Research Findings

  • Reactivity: this compound undergoes substitution reactions more readily than its non-halogenated counterpart, glyoxime, due to electron-withdrawing Cl groups enhancing electrophilicity . For example, azide substitution occurs in DMF at 0°C, yielding diazidoglyoxime for energetic materials .
  • Stability : Diaziglyoxime decomposes within 1–2 days at room temperature, whereas this compound remains stable under ambient conditions .
  • Antimicrobial Activity: this compound outperforms non-halogenated oximes (e.g., glyoxime) against microbial targets, attributed to Cl atoms increasing membrane permeability .
  • Coordination Chemistry : this compound forms octahedral Fe(II) clathrochelates with higher stability constants (log β ~ 15–18) compared to dithiolate or catecholate ligands .

Q & A

Q. What are the optimal synthetic methods for dichloroglyoxime, and how do microreactor systems compare to traditional batch reactors?

this compound is synthesized via chlorination of glyoxime. In microreactors, optimized conditions include a reaction temperature of -10°C, a Cl₂/glyoxime molar ratio of 2.2, and a retention time of 90 seconds, yielding 85% product. Traditional batch reactors require harsher conditions (-30°C, molar ratio 2.5, 6-hour retention time) for a lower yield (78%). Microreactors enhance mass transfer, reduce chlorine usage, and improve safety .

Q. How should researchers characterize this compound’s purity and structural integrity?

Key characterization methods include:

  • IR spectroscopy : To confirm oxime (-NOH) and C-Cl bond signatures.
  • ¹H/¹³C NMR : To verify the absence of impurities like unreacted glyoxime or side products.
  • Single-crystal X-ray diffraction : For definitive structural confirmation, especially stereoisomer identification (anti-/amfi-/sin- forms) .
  • Elemental analysis and melting point determination for purity validation .

Q. What safety protocols are critical when handling this compound in the lab?

this compound requires stringent safety measures due to its reactivity and potential toxicity:

  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • Avoid contact with reducing agents or heat sources to prevent decomposition.
  • Store in airtight containers at low temperatures (-20°C) to inhibit degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antimicrobial activity across studies?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 70–150 μg/mL) may arise from:

  • Strain specificity : Activity varies between gram-positive (Bacillus subtilis) and gram-negative (Xanthomonas campestris) bacteria.
  • Experimental design : Differences in inoculum size, growth media, or incubation time.
  • Compound stability : Degradation during storage or testing.
    To address these, standardize protocols (e.g., CLSI guidelines) and validate compound stability via HPLC pre- and post-experiment .

Q. What strategies optimize this compound’s coordination chemistry for catalytic or biomedical applications?

this compound’s vic-dioxime structure enables diverse coordination modes (N-N or O-O chelation). For catalytic applications:

  • Tweak substituents (e.g., aromatic amines) to modulate electron density at metal centers.
  • Explore encapsulation with boron compounds (e.g., BF₂⁺) to stabilize complexes.
    For biomedical use, conjugate with thiols or amines to enhance bioavailability and target specificity, as seen in clathrochelate synthesis .

Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
  • Analytical endpoints : Monitor degradation via TLC, HPLC, or spectroscopic shifts (e.g., loss of C-Cl bonds in IR).
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What computational methods complement experimental studies of this compound’s reactivity?

  • DFT calculations : Predict reaction pathways (e.g., chlorination kinetics) and transition states.
  • Molecular docking : Screen antimicrobial activity by simulating ligand-target interactions (e.g., with bacterial enzymes).
  • Solvent effect modeling : COSMO-RS to optimize reaction solvents for yield and selectivity .

Methodological Guidance

Q. How to address irreproducible yields in this compound synthesis?

  • Parameter sensitivity analysis : Systematically vary temperature, stoichiometry, and mixing efficiency.
  • Inline analytics : Use FTIR or Raman spectroscopy for real-time monitoring.
  • Scale-down experiments : Test robustness in microfluidic systems before scaling up .

Q. What statistical approaches validate this compound’s structure-activity relationships (SAR)?

  • Multivariate regression : Correlate substituent electronic effects (Hammett σ) with biological activity.
  • PCA/PLS-DA : Identify spectral or crystallographic descriptors linked to antimicrobial potency .

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